molecular formula C8H8BrNO3 B015069 Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate CAS No. 141807-52-5

Methyl 6-Bromo-1,2-dihydro-2-oxo-4-pyridineacetate

Cat. No.: B015069
CAS No.: 141807-52-5
M. Wt: 246.06 g/mol
InChI Key: VETKFZGYJCDCOJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a keto group, and an ester functional group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate typically involves the bromination of a pyridine derivative followed by esterification. One common method includes the bromination of 2-acetylpyridine using bromine in the presence of a suitable solvent like acetic acid. The resulting 2-bromo-6-oxo-1H-pyridin-4-yl intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving high-quality products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the bromine atom replaced by other functional groups.

    Reduction: Alcohol derivatives of the original compound.

    Oxidation: Compounds with additional oxygen-containing functional groups.

Scientific Research Applications

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate depends on its interaction with specific molecular targets. The bromine atom and keto group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chloro-6-oxo-1H-pyridin-4-yl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 2-(2-fluoro-6-oxo-1H-pyridin-4-yl)acetate: Contains a fluorine atom instead of bromine.

    Methyl 2-(2-iodo-6-oxo-1H-pyridin-4-yl)acetate: Features an iodine atom in place of bromine.

Uniqueness

Methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets.

Properties

IUPAC Name

methyl 2-(2-bromo-6-oxo-1H-pyridin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-13-8(12)4-5-2-6(9)10-7(11)3-5/h2-3H,4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VETKFZGYJCDCOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405092
Record name Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141807-52-5
Record name Methyl (6-bromo-2-oxo-1,2-dihydropyridin-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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